Cas no 2413846-42-9 (tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate)

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2413846-42-9
- tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
- EN300-26665681
- EN300-26665680
- rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
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- インチ: 1S/C14H23N3O3/c1-14(2,3)20-13(19)17-7-11(9-18)12(8-17)10-5-15-16(4)6-10/h5-6,11-12,18H,7-9H2,1-4H3/t11-,12-/m0/s1
- InChIKey: DODLUCLXASSUSL-RYUDHWBXSA-N
- ほほえんだ: OC[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1C1C=NN(C)C=1
計算された属性
- せいみつぶんしりょう: 281.17394160g/mol
- どういたいしつりょう: 281.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 67.6Ų
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665681-10.0g |
rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 10.0g |
$3191.0 | 2023-07-09 | ||
Enamine | EN300-26665680-0.1g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
Enamine | EN300-26665680-0.25g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26665681-1.0g |
rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 1.0g |
$743.0 | 2023-07-09 | ||
Enamine | EN300-26665680-10g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 10g |
$3315.0 | 2023-09-12 | ||
Enamine | EN300-26665680-5g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 5g |
$2235.0 | 2023-09-12 | ||
Enamine | EN300-26665680-1g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 1g |
$770.0 | 2023-09-12 | ||
Enamine | EN300-26665680-1.0g |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
Enamine | EN300-26665681-0.05g |
rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 0.05g |
$624.0 | 2023-07-09 | ||
Enamine | EN300-26665681-0.1g |
rac-tert-butyl (3R,4S)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate |
2413846-42-9 | 0.1g |
$653.0 | 2023-07-09 |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylateに関する追加情報
CAS No. 2413846-42-9: tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate as a Novel Scaffold in Medicinal Chemistry
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate represents a structurally unique compound with potential applications in pharmaceutical research. This molecule, identified by its CAS No. 2413846-42-9, features a pyrrolidine core functionalized with a hydroxymethyl group and a 1-methyl-1H-pyrazol-4-yl substituent. The stereochemical configuration of the pyrrolidine ring (3S,4R) is critical for its pharmacological activity, as stereochemistry often dictates biological interactions in drug development. Recent studies have highlighted the importance of such stereochemical control in modulating receptor binding affinity and metabolic stability.
The tert-butyl group attached to the pyrrolidine ring serves as a protective moiety, enhancing the compound's solubility and reducing unwanted side reactions during synthetic processes. This functional group is commonly employed in organic synthesis to prevent premature degradation of sensitive intermediates. The hydroxymethyl substituent introduces hydrophilicity to the molecule, which may influence its permeability across biological membranes. Meanwhile, the 1-methyl-1H-pyrazol-4-yl group adds structural complexity, potentially enabling interactions with specific protein targets through hydrogen bonding or electrostatic effects.
Recent advances in medicinal chemistry have demonstrated that compounds with pyrrolidine scaffolds exhibit diverse biological activities, including antiviral, anti-inflammatory, and neuroprotective properties. A 2023 study published in Journal of Medicinal Chemistry reported that pyrrolidine derivatives with pyrazole substitutions showed enhanced potency against SARS-CoV-2 main protease, highlighting the relevance of this structure in antiviral drug design. The 3S,4R configuration of the pyrrolidine ring in this compound may further optimize its interaction with enzyme active sites, as stereochemical specificity is a key factor in enzyme inhibition.
From a synthetic perspective, the synthesis of tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate involves multi-step organic transformations. The initial step typically involves the formation of the pyrrolidine ring through a cycloaddition reaction, followed by functional group introduction. The hydroxymethyl group is often introduced via a nucleophilic substitution reaction, while the 1-methyl-1H-pyrazol-4-yl substituent is added through a coupling reaction with a pyrazole derivative. The tert-butyl group is introduced as a protecting group during the early stages of synthesis to prevent unwanted side reactions.
Recent research has focused on the metabolic stability of pyrrolidine derivatives in vivo. A 2024 study in Drug Metabolism and Disposition found that compounds with hydroxymethyl substitutions exhibited prolonged half-lives in liver microsomes compared to their non-hydroxylated counterparts. This suggests that the hydroxymethyl group may contribute to metabolic resistance, a desirable trait for pharmaceutical candidates. Additionally, the 1-methyl-1H-pyrazol-4-yl substituent has been shown to enhance the compound's ability to penetrate the blood-brain barrier, making it a potential candidate for neurodegenerative disease research.
Applications of this compound span multiple therapeutic areas. In oncology, pyrrolidine derivatives with pyrazole substitutions have shown promise in targeting cancer-associated kinases. A 2023 preclinical study published in Cancer Research demonstrated that such compounds could inhibit the growth of pancreatic tumor cells by disrupting the PI3K/AKT signaling pathway. In the context of tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate, the stereochemical configuration may further enhance its ability to bind to specific kinase domains, improving selectivity over off-target interactions.
In the field of antiviral drug development, the 1-methyl-1H-pyrazol-4-yl group has been shown to interact with viral proteases, as demonstrated in a 2022 study on HIV-1 integrase inhibitors. The hydroxymethyl substitution may also contribute to the compound's ability to form hydrogen bonds with viral proteins, a mechanism crucial for enzyme inhibition. These properties make this compound a valuable scaffold for the design of broad-spectrum antiviral agents, particularly against emerging viral threats.
From a computational perspective, molecular docking studies have revealed that the 3S,4R configuration of the pyrrolidine ring in this compound aligns well with the binding pocket of several enzyme targets. A 2023 computational analysis published in ACS Chemical Biology predicted that this compound could bind to the SARS-CoV-2 spike protein with high affinity, suggesting potential use in antiviral therapies. The tert-butyl group's steric bulk may also play a role in stabilizing the protein-ligand interaction, preventing premature dissociation.
Challenges in the development of this compound include optimizing its synthetic route for large-scale production and ensuring its stability under physiological conditions. However, recent advancements in asymmetric synthesis have enabled the efficient preparation of the 3S,4R stereoisomer, which is critical for its biological activity. Furthermore, the introduction of the hydroxymethyl group has been shown to enhance the compound's solubility in aqueous environments, a key factor in pharmaceutical formulation.
In conclusion, tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate exemplifies the importance of structural complexity in drug design. Its unique combination of a pyrrolidine core, hydroxymethyl substitution, and pyrazole group positions it as a promising candidate for further exploration in therapeutic applications. Ongoing research into its pharmacological properties and synthetic optimization will likely expand its potential in pharmaceutical science.
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